

What is the chemical structure of Hexyl 3-mercaptobutanoate?

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Compound of Interest

Compound Name: Hexyl 3-mercaptobutanoate

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An In-depth Technical Guide to Hexyl 3-mercaptobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and physicochemical data of **Hexyl 3-mercaptobutanoate**, a thiol-containing ester.

Chemical Structure and Properties

Hexyl 3-mercaptobutanoate is an organic compound classified as a fatty acid ester.[1] Its structure consists of a butanoate backbone with a thiol (-SH) group at the third position and a hexyl ester group. The IUPAC name for this compound is hexyl 3-sulfanylbutanoate.[1][2]

Chemical Formula: C10H20O2S[1]

Structure:

- SMILES: CCCCCCCC(=0)CC(C)S
- InChI: InChI=1S/C10H20O2S/c1-3-4-5-6-7-13-10(12)8-9(2)11/h9,11H,3-8H2,1-2H3[1]

The presence of both a thiol and an ester functional group gives this molecule its characteristic properties and reactivity. It is recognized as a flavoring agent in the food industry.[3][4]



Physicochemical Data

The following table summarizes the key quantitative data for **Hexyl 3-mercaptobutanoate**.

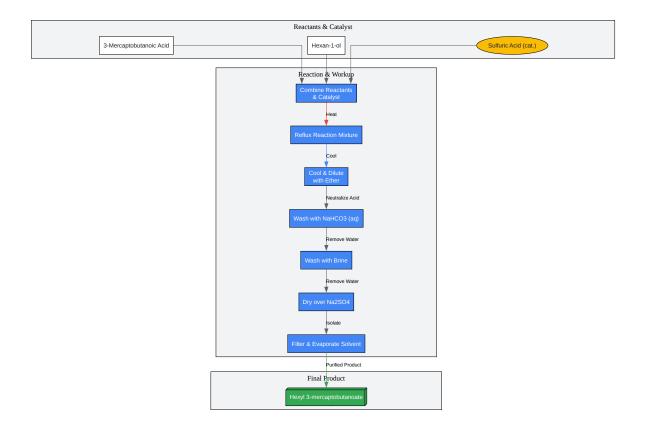
Property	Value	Source
Molecular Weight	204.33 g/mol	[5][6]
Appearance	Colorless to pale yellow clear liquid (est.)	[3][6]
Assay	98.00 to 100.00 %	[2][3][6]
Specific Gravity	0.949 to 0.955 @ 25.00 °C	[3][6]
Refractive Index	1.459 to 1.465 @ 20.00 °C	[3][6]
Boiling Point	268.00 °C @ 760.00 mm Hg; 82.00 °C @ 2.00 mm Hg	[3][6]
Flash Point	272.00 °F (133.33 °C)	[3][6]
Vapor Pressure	0.008000 mmHg @ 25.00 °C (est.)	[2][3][6]
logP (o/w)	3.874 (est.)	[3][6]
Water Solubility	29.87 mg/L @ 25 °C (est.)	[3][6]
Solubility	Soluble in alcohol; very slightly soluble in water.	[3][6]

Synthesis of Hexyl 3-mercaptobutanoate

The synthesis of **Hexyl 3-mercaptobutanoate** can be achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of 3-mercaptobutanoic acid with hexan-1-ol.

The following diagram illustrates the general workflow for the synthesis of **Hexyl 3-mercaptobutanoate**.





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Caption: Synthesis workflow for **Hexyl 3-mercaptobutanoate**.

Experimental Protocol: Fischer Esterification

The following protocol provides a detailed methodology for the synthesis of **Hexyl 3-mercaptobutanoate**.

Materials:

- 3-Mercaptobutanoic acid
- Hexan-1-ol
- Concentrated sulfuric acid (H₂SO₄)



- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup:
 - In a round-bottom flask, combine 3-mercaptobutanoic acid (1.0 eq) and hexan-1-ol (1.2-1.5 eq). Using a slight excess of the alcohol can help shift the equilibrium towards the product.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
 - Add boiling chips to the flask to ensure smooth boiling.
- Reflux:
 - Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.



- Heat the mixture to reflux using a heating mantle.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours.
- Workup and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the cooled mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
 - Wash the organic layer sequentially with:
 - Water, to remove the bulk of the unreacted alcohol and sulfuric acid.
 - Saturated sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted 3-mercaptobutanoic acid.[7] Be cautious as this will produce CO₂ gas, and the funnel should be vented frequently.
 - Brine, to remove the majority of the dissolved water from the organic layer.
- Drying and Solvent Removal:
 - Separate the organic layer and transfer it to an Erlenmeyer flask.
 - Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[7] Add the drying agent until it no longer clumps together.
 - Filter the mixture to remove the drying agent.
 - Remove the organic solvent using a rotary evaporator to yield the crude **Hexyl 3-mercaptobutanoate**.
- Purification (Optional):
 - If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity sample. The boiling point at reduced pressure is approximately 82°C at 2 mmHg.[3]



Safety Precautions:

- This procedure should be performed in a well-ventilated fume hood.
- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Organic solvents are flammable. Ensure there are no open flames or spark sources nearby.
- Thiols often have strong, unpleasant odors. Proper handling and waste disposal are essential.

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